molecular formula C12H24N2O2 B13058915 tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate

tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B13058915
M. Wt: 228.33 g/mol
InChI Key: UCDITJRJTQLEDR-UHFFFAOYSA-N
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Description

tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a piperidine ring, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(methylamino)ethylcarbamate
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate

Uniqueness

tert-Butyl2-(aminomethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and its piperidine ring structure. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications. Compared to similar compounds, it may offer advantages in terms of selectivity, reactivity, and ease of synthesis.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(14,4)9-13/h5-9,13H2,1-4H3

InChI Key

UCDITJRJTQLEDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)CN

Origin of Product

United States

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